molecular formula C13H20ClNO2 B1466292 3-(((4-Methoxybenzyl)oxy)methyl)pyrrolidine hydrochloride CAS No. 1220038-18-5

3-(((4-Methoxybenzyl)oxy)methyl)pyrrolidine hydrochloride

Cat. No.: B1466292
CAS No.: 1220038-18-5
M. Wt: 257.75 g/mol
InChI Key: NFYMWDHRXHYTKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methoxybenzyl)oxy)methyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or toluene.

    Base: Bases such as sodium hydroxide or potassium carbonate are used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-(((4-Methoxybenzyl)oxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

3-(((4-Methoxybenzyl)oxy)methyl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((4-Methoxybenzyl)oxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

  • 3-(((3-Methoxybenzyl)oxy)methyl)pyrrolidine hydrochloride
  • 3-(((4-Fluorobenzyl)oxy)methyl)pyrrolidine hydrochloride
  • 3-(((4-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride

Uniqueness

3-(((4-Methoxybenzyl)oxy)methyl)pyrrolidine hydrochloride is unique due to its specific methoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-13-4-2-11(3-5-13)9-16-10-12-6-7-14-8-12;/h2-5,12,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMWDHRXHYTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718612
Record name 3-{[(4-Methoxyphenyl)methoxy]methyl}pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-18-5
Record name 3-{[(4-Methoxyphenyl)methoxy]methyl}pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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